Melissoidesin F

Description

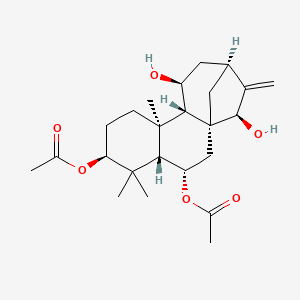

Melissoidesin F is an ent-kaurane diterpenoid isolated from the aerial parts of Isodon melissoides, a plant traditionally used in Chinese medicine for its antitumor and anti-inflammatory properties . Its molecular formula is C₂₄H₃₄O₈, with a melting point of 245–246°C and an optical rotation of [α]D²² = −24.4° (methanol) . Structurally, it features a tetracyclic kaurane skeleton with hydroxyl and acetyloxy substituents, which are critical for its bioactivity. Initial studies highlight its cytotoxic activity against human tumor cell lines, such as BGC-823 (gastric carcinoma), with an IC₅₀ value of <10 µg/mL .

Properties

CAS No. |

256448-81-4 |

|---|---|

Molecular Formula |

C24H36O6 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

[(1S,3S,4S,6S,9S,10S,11S,13S,15R)-3-acetyloxy-11,15-dihydroxy-5,5,9-trimethyl-14-methylidene-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |

InChI |

InChI=1S/C24H36O6/c1-12-15-9-16(27)19-23(6)8-7-18(30-14(3)26)22(4,5)20(23)17(29-13(2)25)11-24(19,10-15)21(12)28/h15-21,27-28H,1,7-11H2,2-6H3/t15-,16+,17+,18+,19+,20-,21-,23+,24+/m1/s1 |

InChI Key |

ASAPVQRSVCXVGY-SYWCRNCLSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@@H]3[C@H](C[C@@H]4C[C@@]3(C[C@@H]([C@@H]2C1(C)C)OC(=O)C)[C@@H](C4=C)O)O)C |

Canonical SMILES |

CC(=O)OC1CCC2(C3C(CC4CC3(CC(C2C1(C)C)OC(=O)C)C(C4=C)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of melissoidesin F involves the extraction and isolation from the aerial parts of Isodon melissoides. The process typically includes solvent extraction followed by chromatographic techniques to purify the compound. Detailed synthetic routes and reaction conditions for this compound are not extensively documented in the literature .

Industrial Production Methods

Industrial production methods for this compound are not well-established due to its natural origin and the complexity of its structure. The primary source remains the extraction from Isodon melissoides .

Chemical Reactions Analysis

Types of Reactions

Melissoidesin F, like other diterpenoids, can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of diterpenoids like this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Chemistry: As a model compound for studying the chemical behavior of diterpenoids.

Biology: Investigated for its cytotoxic effects against certain cancer cell lines.

Medicine: Potential use as an anti-tumor agent due to its cytotoxic properties.

Industry: Limited industrial applications due to its natural origin and complex structure.

Mechanism of Action

The mechanism of action of melissoidesin F involves its interaction with cellular pathways that regulate cell growth and apoptosis. It has been shown to induce cytotoxicity in human tumor cell lines, suggesting its potential as an anti-cancer agent. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Melissoidesin F belongs to a family of structurally related ent-kaurane diterpenoids, many of which exhibit overlapping pharmacological activities but differ in substituents and potency. Below is a detailed comparison:

Table 1: Structural and Bioactivity Comparison of this compound and Analogues

Key Findings

Structural Determinants of Activity :

- Acetyloxy groups at C-3 and C-11 (as in this compound and G) enhance cytotoxicity, likely by increasing membrane permeability .

- Hydroxyl groups at C-2 and C-15 (e.g., Melissoidesin Q) correlate with anti-acetylcholinesterase activity, suggesting a role in neurodegenerative disease therapy .

Cytotoxicity Variations: Melissoidesin G (IC₅₀ = 6.62 µg/mL) is more potent than this compound against BGC-823, possibly due to its lower oxygen content, which may improve cellular uptake . latifolia extracts) but moderate activity, indicating structural specificity in bioactivity .

Taxonomic Specificity: Melissoidesins are exclusive to Isodon species, while analogues like Henryin are found in Rabdosia rubescens, highlighting genus-specific biosynthesis .

Contradictions and Limitations

Q & A

Q. How can computational chemistry advance the structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer : Use QSAR models (DRAGON descriptors, Random Forest regression) to predict bioactivity. Molecular dynamics simulations (GROMACS) explore binding stability. Virtual screening (ZINC15 library) identifies novel analogs. Validate top candidates with synthetic feasibility scores (SYLVIA). Publish docking poses and SAR tables with ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.